molecular formula C16H20ClN3O B2591592 N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea CAS No. 866010-58-4

N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea

Cat. No.: B2591592
CAS No.: 866010-58-4
M. Wt: 305.81
InChI Key: BIOYVYICGVYLMM-UHFFFAOYSA-N
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Description

N-butyl-N’-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea is an organic compound with the molecular formula C16H20ClN3O It is a derivative of urea, featuring a pyrrole ring and a chlorobenzyl group

Scientific Research Applications

N-butyl-N’-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea typically involves the reaction of N-butylurea with 2-chloro-6-(1H-pyrrol-1-yl)benzyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-butyl-N’-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrole oxides.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated product.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-butyl-N’-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N’-[2-chloro-6-(1H-indol-1-yl)benzyl]urea
  • N-butyl-N’-[2-chloro-6-(1H-imidazol-1-yl)benzyl]urea
  • N-butyl-N’-[2-chloro-6-(1H-pyridin-1-yl)benzyl]urea

Uniqueness

N-butyl-N’-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with indole, imidazole, or pyridine rings, the pyrrole derivative may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-butyl-3-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c1-2-3-9-18-16(21)19-12-13-14(17)7-6-8-15(13)20-10-4-5-11-20/h4-8,10-11H,2-3,9,12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOYVYICGVYLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCC1=C(C=CC=C1Cl)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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